N-(2-Anthraquinonyl)-N'-isopropyloxamide
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Overview
Description
N-(2-Anthraquinonyl)-N’-isopropyloxamide: is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The unique structure of N-(2-Anthraquinonyl)-N’-isopropyloxamide makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Anthraquinonyl)-N’-isopropyloxamide typically involves the reaction of 2-anthraquinonylamine with isopropyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N-(2-Anthraquinonyl)-N’-isopropyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Anthraquinonyl)-N’-isopropyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields such as dye manufacturing and pharmaceuticals.
Scientific Research Applications
N-(2-Anthraquinonyl)-N’-isopropyloxamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Anthraquinonyl)-N’-isopropyloxamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Anthraquinonyl)benzamide
- N,N’-Bis(2-anthraquinonyl)benzamidine
- 1,8-Bis(benzamido)anthraquinone
Uniqueness
N-(2-Anthraquinonyl)-N’-isopropyloxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
92573-40-5 |
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Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-N'-propan-2-yloxamide |
InChI |
InChI=1S/C19H16N2O4/c1-10(2)20-18(24)19(25)21-11-7-8-14-15(9-11)17(23)13-6-4-3-5-12(13)16(14)22/h3-10H,1-2H3,(H,20,24)(H,21,25) |
InChI Key |
DKCROPSFDDHHKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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